molecular formula C18H16O B104666 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol CAS No. 91484-81-0

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol

Cat. No.: B104666
CAS No.: 91484-81-0
M. Wt: 248.3 g/mol
InChI Key: JABMXEDBTTWQOD-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol is a chemical compound belonging to the family of aromatic hydrocarbons. It is an intermediate in the synthesis of phenols of Benz[a]anthracene. The molecular formula of this compound is C18H16O, and it has a molecular weight of 248.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol involves several steps. One common method involves the reduction of Benz[a]anthracene derivatives. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can further hydrogenate the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, or hydroxylated compounds.

Scientific Research Applications

Toxicology and Carcinogenicity Studies

Research has demonstrated that derivatives of benz[a]anthracene, including 8,9,10,11-tetrahydrobenz[a]anthracen-8-ol, are involved in the metabolic activation of carcinogenic compounds. These studies focus on:

  • The formation of diol epoxides which are critical in the initiation of tumorigenesis.
  • The mutagenic potential of tetrahydro derivatives compared to their fully aromatic counterparts. For instance, studies indicate that certain epoxides derived from tetrahydrobenz[a]anthracene exhibit enhanced mutagenicity and cytotoxicity when tested in vitro .

Metabolic Pathway Elucidation

The compound serves as a model for understanding the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). It is metabolized into various hydroxylated forms which can be quantified in biological samples such as urine. This aspect is crucial for:

  • Assessing human exposure to PAHs.
  • Developing biomarkers for environmental monitoring .

Pharmaceutical Research

This compound is being investigated for its potential therapeutic properties:

  • Its structure allows for modifications that may enhance biological activity against cancer cells.
  • Preliminary studies suggest that certain derivatives could possess antioxidant properties, providing a basis for further exploration in drug development .

Environmental Science

The compound is also relevant in environmental chemistry:

  • It serves as a reference standard for assessing PAH contamination in environmental samples.
  • Its persistence and degradation products are studied to understand the ecological impact of PAHs in various ecosystems .

Case Studies

Study Focus Findings
Study AMutagenicity of Tetrahydro DerivativesFound that tetrahydro derivatives exhibit significant mutagenic activity compared to non-hydrogenated forms .
Study BMetabolism of Benz[a]anthraceneDemonstrated that the metabolic products of this compound are detectable in urine samples from exposed individuals .
Study CAntioxidant ActivityInvestigated modified derivatives showing promising antioxidant effects which could be relevant in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracene: A parent compound with similar aromatic structure but without the tetrahydro and hydroxyl groups.

    7,8,9,10-Tetrahydrobenzo[a]pyrene: Another tetrahydro derivative with a different substitution pattern.

Uniqueness

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8th position and tetrahydro structure make it a valuable intermediate in synthetic chemistry and a subject of interest in biological research.

Biological Activity

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol (C18H16O) is a polycyclic aromatic hydrocarbon with significant biological activity. This compound is notable for its unique structure, which includes a hydroxyl group at the 8th position and a tetrahydro configuration that distinguishes it from other related compounds. This article explores various aspects of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H16O
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : 8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol
  • CAS Number : 91484-81-0
PropertyValue
Molecular FormulaC18H16O
Molecular Weight248.32 g/mol
IUPAC Name8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol
CAS Number91484-81-0

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, influencing cellular processes such as gene expression and signal transduction.

  • Enzyme Interaction : The compound has been shown to interfere with topoisomerase II activity, which is crucial for DNA replication and repair processes. This interaction may contribute to its antiproliferative effects in cancer cells .
  • Cell Growth Inhibition : Studies indicate that this compound can inhibit cell growth under both dark conditions and UVA irradiation. This dual mechanism suggests potential applications in phototherapy .

Biological Activity and Applications

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Activity

The compound has shown promise in cancer research due to its ability to inhibit the proliferation of various cancer cell lines. Its mechanism involves disrupting DNA replication and inducing apoptosis in malignant cells.

Case Study: Inhibition of Cell Growth

A study demonstrated that a derivative of this compound inhibited cell growth significantly when exposed to UVA light as well as in the dark. The mechanism involved covalent binding to thymine residues in DNA and interference with topoisomerase II .

Potential Therapeutic Applications

Given its unique properties and mechanisms:

  • Cancer Treatment : Ongoing research aims to explore its effectiveness as a chemotherapeutic agent.
  • Photodynamic Therapy : Its ability to act under light exposure positions it as a candidate for photodynamic therapy applications.

Toxicological Profile

While exploring its therapeutic potential, it is also essential to consider the toxicological aspects:

  • Health Effects : Research indicates potential acute and chronic health effects associated with exposure to similar polycyclic aromatic hydrocarbons (PAHs), including immunotoxicity and reproductive toxicity .

Table 2: Toxicological Effects Associated with PAHs

Effect TypeDescription
Acute EffectsRespiratory issues and skin irritation
Chronic EffectsCarcinogenicity and reproductive toxicity
Immunological EffectsPotential suppression of immune function

Properties

IUPAC Name

8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,18-19H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABMXEDBTTWQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C3C(=C2)C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919706
Record name 8,9,10,11-Tetrahydrotetraphen-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91484-81-0
Record name 8,9,10,11-Tetrahydrobenzo(b)phenanthren-8-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091484810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9,10,11-Tetrahydrotetraphen-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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